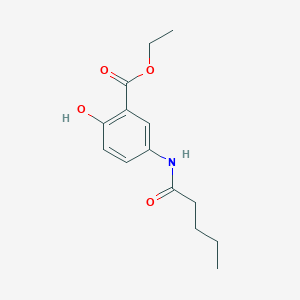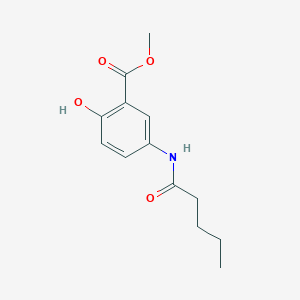![molecular formula C28H23ClN2O2 B308982 N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308982.png)
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including sleep, inflammation, and immune response. DPCPX has been extensively studied for its potential applications in scientific research.
作用機序
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide acts as a selective antagonist of adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and inflammation. This compound binds to the adenosine A1 receptor and blocks the binding of adenosine, which inhibits the downstream signaling pathways mediated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleep in animal models. This compound has also been shown to reduce pain and inflammation in animal models. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the advantages of using N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high selectivity and potency for adenosine A1 receptors. This allows researchers to study the specific effects of adenosine A1 receptor antagonism without affecting other receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. Another area of interest is the role of adenosine A1 receptors in regulating immune response and inflammation. Additionally, further studies are needed to elucidate the downstream signaling pathways mediated by adenosine A1 receptors and the potential effects of this compound on these pathways.
合成法
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-chloro-4-nitrobenzoic acid. The nitro group is then reduced using a reducing agent such as tin(II) chloride to produce 2-chloro-4-aminobenzoic acid. The next step involves the reaction of 2-chloro-4-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to yield N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzoic acid. Finally, the benzoyl group is converted into a benzamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
科学的研究の応用
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. This compound has also been used to study the effects of adenosine A1 receptor antagonists on sleep, pain, and inflammation.
特性
分子式 |
C28H23ClN2O2 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-25-13-7-8-14-26(25)31-28(33)22-15-17-23(18-16-22)30-27(32)19-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,24H,19H2,(H,30,32)(H,31,33) |
InChIキー |
YUHAWCLWEKMZTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



